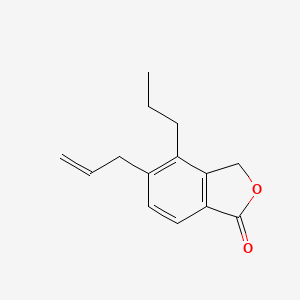
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybenzaldehyde, the following steps can be employed:
Allylation: Reacting 2-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 5-allyl-2-hydroxybenzaldehyde.
Propylation: Introducing a propyl group at the 4-position through a Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclization: Cyclizing the intermediate under acidic conditions to form the benzofuran ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: can be compared with other benzofuran derivatives:
5-methyl-2-benzofuran-1(3H)-one: Lacks the allyl and propyl groups, resulting in different chemical properties and biological activities.
5-allyl-2-benzofuran-1(3H)-one: Similar structure but without the propyl group, leading to variations in reactivity and applications.
4-propyl-2-benzofuran-1(3H)-one:
The unique combination of the allyl and propyl groups in This compound
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-5-10-7-8-12-13(9-16-14(12)15)11(10)6-4-2/h3,7-8H,1,4-6,9H2,2H3 |
InChI-Schlüssel |
OBOBLRJKHUNDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC2=C1COC2=O)CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














